molecular formula C17H19BN2O5 B13668749 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid

3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13668749
M. Wt: 342.2 g/mol
InChI Key: ZOMDWCFWVQEMAN-UHFFFAOYSA-N
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Description

3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid is a complex organic compound that features a pyridazine ring fused with a carboxylic acid group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid typically involves multiple steps. One common method includes the reaction of a pyridazine derivative with a boronic acid or boronate ester under catalytic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the coupling reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The boronate ester group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized pyridazine derivatives.

Scientific Research Applications

3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The pyridazine ring can interact with various biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylic acid
  • 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxamide
  • 3-Oxo-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydropyridazine-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its combination of a boronate ester and a pyridazine ring, which imparts distinct chemical reactivity and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C17H19BN2O5

Molecular Weight

342.2 g/mol

IUPAC Name

3-oxo-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxylic acid

InChI

InChI=1S/C17H19BN2O5/c1-16(2)17(3,4)25-18(24-16)11-6-5-7-12(10-11)20-14(21)13(15(22)23)8-9-19-20/h5-10H,1-4H3,(H,22,23)

InChI Key

ZOMDWCFWVQEMAN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3C(=O)C(=CC=N3)C(=O)O

Origin of Product

United States

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